1-(4-methylbenzyl)-1H-benzimidazole-2-thiol
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Overview
Description
1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL is a heterocyclic compound that contains both a benzimidazole and a thiol group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the thiol group makes it reactive and capable of forming strong bonds with metals, which can be useful in catalysis and other chemical processes.
Preparation Methods
The synthesis of 1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which can be derived from o-phenylenediamine and an appropriate aldehyde or ketone.
Formation of Benzimidazole: The o-phenylenediamine reacts with the aldehyde or ketone under acidic conditions to form the benzimidazole ring.
Introduction of the Thiol Group: The thiol group is introduced by reacting the benzimidazole derivative with a thiolating agent such as thiourea or hydrogen sulfide.
Final Product: The final product, 1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL, is obtained after purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Complexation: The thiol group can form complexes with metal ions, which can be useful in catalysis and other applications.
Scientific Research Applications
1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules and inhibit the growth of pathogens and cancer cells.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers and metal-organic frameworks.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL involves its interaction with biological targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and leading to the inhibition of essential biological processes.
Pathways Involved: It can interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE-2-THIOL can be compared with other similar compounds:
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole share a similar core structure but differ in the position and nature of the substituents, affecting their reactivity and applications.
Thiol-Containing Compounds: Thiol-containing compounds such as thiophenol have similar reactivity due to the presence of the thiol group but differ in their overall structure and properties.
Heterocyclic Compounds: Other heterocyclic compounds like imidazoles and thiazoles have different ring structures and functional groups, leading to varied chemical behavior and applications.
Properties
Molecular Formula |
C15H14N2S |
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Molecular Weight |
254.4 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)16-15(17)18/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
QAPJYFJVKAGFEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
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